Cas no 32863-30-2 (4-(Bromomethyl)benzoC1,2,5oxadiazole)

4-(Bromomethyl)benzoC1,2,5oxadiazole 化学的及び物理的性質
名前と識別子
-
- 2,1,3-Benzoxadiazole,4-(bromomethyl)-
- 4-(Bromomethyl)-2,1,3-benzoxadiazole
- 4-(BROMOMETHYL)BENZO[C][1,2,5]OXADIAZOLE
- 4-bromomethyl-benzo[1,2,5]oxadiazole
- 5-bromomethylbenz[1,2,5]oxadiazole
- Benzofurazan,4-(bromomethyl)-(8CI)
- MFCD00515010
- FT-0713616
- BROMODIETHYLALUMINUM
- O11082
- 32863-30-2
- SCHEMBL4613141
- A857545
- 4-(bromomethyl)-2,1,3-benzoxadiazole, AldrichCPR
- AM85727
- J-513661
- Not available;4-(Bromomethyl)benzo[c][1,2,5]oxadiazole
- AS-50150
- DTXSID40383586
- AKOS027380752
- EN300-85132
- DB-026136
- 4-(Bromomethyl)benzoC1,2,5oxadiazole
-
- MDL: MFCD00515010
- インチ: InChI=1S/C7H5BrN2O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2
- InChIKey: OFUZQEBZOGPUBJ-UHFFFAOYSA-N
- SMILES: BrCC1=CC=CC2=NON=C21
計算された属性
- 精确分子量: 211.95900
- 同位素质量: 211.95853g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 144
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- XLogP3: 1.7
じっけんとくせい
- 密度みつど: 1.742
- ゆうかいてん: 81 ºC
- Boiling Point: 283.5 ºC
- フラッシュポイント: 125.3 ºC
- Refractive Index: 1.661
- PSA: 38.92000
- LogP: 2.11770
4-(Bromomethyl)benzoC1,2,5oxadiazole Security Information
- Signal Word:Warning
- 危害声明: H302
- Warning Statement: P261-P280-P301+P312-P302+P352-P305+P351+P338
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- 安全术语:S26;S37/39
- 储存条件:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
4-(Bromomethyl)benzoC1,2,5oxadiazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(Bromomethyl)benzoC1,2,5oxadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1088799-5g |
4-(Bromomethyl)benzo[c][1,2,5]oxadiazole |
32863-30-2 | 97% | 5g |
¥6820.00 | 2024-05-19 | |
abcr | AB224354-250 mg |
4-(Bromomethyl)-2,1,3-benzoxadiazole; 95% |
32863-30-2 | 250 mg |
€252.10 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1088799-100mg |
4-(Bromomethyl)benzo[c][1,2,5]oxadiazole |
32863-30-2 | 97% | 100mg |
¥699.00 | 2024-05-19 | |
Enamine | EN300-85132-10.0g |
4-(bromomethyl)-2,1,3-benzoxadiazole |
32863-30-2 | 95.0% | 10.0g |
$2221.0 | 2025-03-21 | |
abcr | AB224354-1g |
4-(Bromomethyl)-2,1,3-benzoxadiazole, 95%; . |
32863-30-2 | 95% | 1g |
€452.00 | 2025-02-19 | |
TRC | B614705-50mg |
4-(Bromomethyl)benzo[C][1,2,5]oxadiazole |
32863-30-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-85132-2.5g |
4-(bromomethyl)-2,1,3-benzoxadiazole |
32863-30-2 | 95.0% | 2.5g |
$732.0 | 2025-03-21 | |
Chemenu | CM252242-25g |
4-(Bromomethyl)benzo[c][1,2,5]oxadiazole |
32863-30-2 | 95% | 25g |
$1683 | 2021-06-17 | |
Chemenu | CM252242-10g |
4-(Bromomethyl)benzo[c][1,2,5]oxadiazole |
32863-30-2 | 95% | 10g |
$935 | 2022-09-29 | |
eNovation Chemicals LLC | D752097-250mg |
4-(BROMOMETHYL)-2,1,3-BENZOXADIAZOLE |
32863-30-2 | 97% | 250mg |
$265 | 2024-06-06 |
4-(Bromomethyl)benzoC1,2,5oxadiazole 関連文献
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
4-(Bromomethyl)benzoC1,2,5oxadiazoleに関する追加情報
4-(Bromomethyl)benzo[c][1,2,5]oxadiazole (CAS 32863-30-2): A Versatile Building Block in Organic Synthesis
4-(Bromomethyl)benzo[c][1,2,5]oxadiazole (CAS 32863-30-2) is a highly valuable heterocyclic compound that has gained significant attention in modern organic chemistry and pharmaceutical research. This benzoxadiazole derivative serves as a crucial building block for the synthesis of various biologically active molecules, fluorescent probes, and advanced materials. The presence of both the bromomethyl functional group and the benzo[c][1,2,5]oxadiazole core makes this compound particularly useful for diverse chemical transformations.
The growing interest in heterocyclic compounds like 4-(Bromomethyl)benzo[c][1,2,5]oxadiazole stems from their wide applications in medicinal chemistry and material science. Researchers frequently search for "benzoxadiazole synthesis", "CAS 32863-30-2 applications", and "bromomethyl heterocycle reactions" - reflecting the compound's importance in contemporary research. Its unique structure combines the electron-deficient nature of the oxadiazole ring with the reactivity of the bromomethyl group, enabling numerous synthetic possibilities.
From a chemical perspective, 4-(Bromomethyl)benzo[c][1,2,5]oxadiazole demonstrates remarkable stability while maintaining good reactivity. The benzo[c][1,2,5]oxadiazole moiety (also known as benzofurazan) is particularly interesting due to its fluorescent properties, making derivatives of this compound valuable as molecular probes and bioimaging agents. Recent studies have focused on its potential in developing new fluorescent sensors for biological applications, addressing the current research trend toward non-invasive diagnostic tools.
The synthetic utility of CAS 32863-30-2 lies primarily in its bromomethyl group, which serves as an excellent leaving group in nucleophilic substitution reactions. This characteristic makes it a preferred starting material for preparing various benzoxadiazole derivatives through reactions with amines, thiols, and other nucleophiles. The compound's versatility answers many researchers' questions about "how to functionalize benzoxadiazole cores" and "methods for benzoxadiazole modification".
In pharmaceutical research, 4-(Bromomethyl)benzo[c][1,2,5]oxadiazole has emerged as a key intermediate for drug discovery. The benzoxadiazole scaffold appears in several pharmacologically active compounds, particularly those targeting neurological disorders and inflammatory conditions. This aligns with current healthcare trends focusing on central nervous system therapeutics and anti-inflammatory drugs. The compound's ability to serve as a precursor for various bioactive molecules explains why searches for "benzoxadiazole in drug design" have increased significantly in recent years.
Material scientists have also explored applications of 4-(Bromomethyl)benzo[c][1,2,5]oxadiazole in developing advanced materials. Its incorporation into polymers and small molecules can impart unique electronic and optical properties, making it valuable for organic electronics and optoelectronic devices. This addresses the growing demand for "heterocyclic compounds for organic semiconductors" - a hot topic in materials science research focused on sustainable electronics.
From a commercial perspective, the global market for benzoxadiazole derivatives including CAS 32863-30-2 has shown steady growth, driven by increasing research activities in both academic and industrial settings. Suppliers often highlight its high purity and consistent quality as critical factors for researchers working on sensitive applications. The compound's stability under various conditions makes it suitable for long-term storage and international shipping, answering common logistical questions from the research community.
Safety considerations for handling 4-(Bromomethyl)benzo[c][1,2,5]oxadiazole follow standard laboratory protocols for brominated compounds. While not classified as hazardous under normal research conditions, proper personal protective equipment is recommended during manipulation. This practical information responds to frequent searches about "safe handling of bromomethyl compounds" and "benzoxadiazole storage conditions".
Future research directions for 4-(Bromomethyl)benzo[c][1,2,5]oxadiazole (CAS 32863-30-2) likely include expanded applications in bioconjugation chemistry and click chemistry approaches. The compound's potential in developing targeted drug delivery systems and theranostic agents (combining therapy and diagnosis) represents an exciting frontier that aligns with current biomedical research trends. These emerging applications answer the scientific community's growing interest in "multifunctional heterocyclic compounds" and "smart biomaterials".
In conclusion, 4-(Bromomethyl)benzo[c][1,2,5]oxadiazole stands as a remarkably versatile compound with broad applications across chemistry, pharmaceuticals, and materials science. Its unique combination of structural features and reactivity continues to inspire innovative research, addressing many current scientific challenges and industry needs. As research into heterocyclic compounds advances, the importance of this benzoxadiazole derivative is expected to grow further, solidifying its position as a valuable tool in modern chemical synthesis and drug development.
32863-30-2 (4-(Bromomethyl)benzoC1,2,5oxadiazole) Related Products
- 175609-19-5(benzoc1,2,5oxadiazol-4-ylmethanol)
- 29091-40-5(4-Methyl-2,1,3-benzoxadiazole)
- 32863-32-4(4-Benzofurazancarboxaldehyde)
- 175609-23-1(2,1,3-Benzoxadiazole-5-methanol,1-oxide)
- 20304-86-3(5-Methyl-2,1,3-benzoxadiazole)
- 179126-21-7(2,1,3-Benzoxadiazole,4,5-dimethyl-, 3-oxide)
- 19164-41-1(5-Methylbenzofurazan-1-oxide)
- 19155-88-5(2,1,3-Benzoxadiazole-5-carboxylic acid)
- 179126-22-8(2,1,3-Benzoxadiazole,4,5-dimethyl-, 1-oxide)
- 16279-15-5(Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole)
